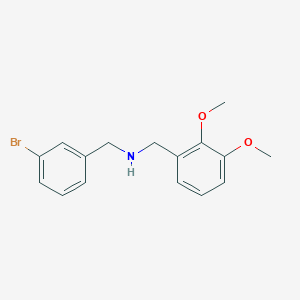
ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate, also known as EBP, is a chemical compound that has been widely studied for its potential use as a pharmaceutical drug. EBP is a member of the piperidine family of compounds and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. Studies have shown that this compound can reduce inflammation, promote cell growth and differentiation, and improve cognitive function. This compound has also been shown to have antioxidant properties, which may help to protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a variety of biological activities. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the compound can be difficult to purify, and its effects can be difficult to measure in certain experimental systems.
Zukünftige Richtungen
There are a number of potential future directions for research on ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate. One area of interest is the development of new synthetic methods for producing this compound and related compounds. Another area of interest is the further study of the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, there is interest in exploring the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
Synthesemethoden
The synthesis of ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate involves a series of chemical reactions that can be performed in a laboratory setting. The most common method for synthesizing this compound involves the reaction of 2-biphenylcarboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting compound is then esterified with ethanol to yield this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-biphenylylcarbonyl)-4-piperidinecarboxylate has been the subject of extensive scientific research due to its potential use as a pharmaceutical drug. Studies have shown that this compound has a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been shown to have potential in the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 1-(2-phenylbenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)17-12-14-22(15-13-17)20(23)19-11-7-6-10-18(19)16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANZSXIWBRYRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
![N-(3-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B5836807.png)





![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)



